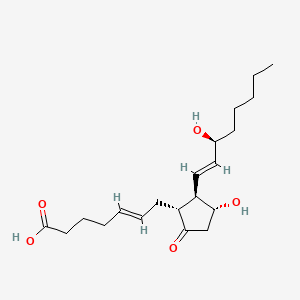

5-trans-PGE2

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4+,13-12+/t15-,16+,17+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYBRNLFEZDVAW-BRNHSORCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C/CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189722 | |

| Record name | 5-trans-Prostaglandin E2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36150-00-2 | |

| Record name | 5-trans-Prostaglandin E2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036150002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-trans-Prostaglandin E2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-TRANS-PROSTAGLANDIN E2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V30L285LP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Interaction of 5-trans-PGE2 with Prostaglandin E Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the interaction between 5-trans-Prostaglandin E2 (5-trans-PGE2) and its cognate G-protein coupled receptors (GPCRs), the prostaglandin E (EP) receptors. This document summarizes the binding affinities, downstream signaling pathways, and detailed experimental protocols relevant to the study of these interactions, serving as a comprehensive resource for researchers in pharmacology and drug development.

Core Concepts: Prostaglandin E2 and its Receptors

Prostaglandin E2 (PGE2) is a principal prostanoid, a class of lipid mediators derived from arachidonic acid. It plays a crucial role in a myriad of physiological and pathological processes, including inflammation, pain, fever, and cancer. The biological effects of PGE2 are mediated through its interaction with four distinct receptor subtypes: EP1, EP2, EP3, and EP4.[1] These receptors are members of the GPCR superfamily and are coupled to different intracellular signaling cascades, leading to a diverse range of cellular responses.[2]

It is important to note that the majority of published literature refers to "PGE2", which typically denotes the naturally occurring and most biologically active isomer, (5Z,11α,13E,15S)-5,11,13,15-tetrahydroxy-9-oxoprosta-5,13-dienoic acid (cis-PGE2). Data specifically characterizing the 5-trans isomer is limited. The information presented herein is based on studies of PGE2, and it should be acknowledged that the 5-trans isomer may exhibit different binding and functional properties.

Data Presentation: Binding Affinities of PGE2 for EP Receptors

The affinity of PGE2 for its receptors is a critical determinant of its biological activity. The EP3 and EP4 receptors are generally considered high-affinity receptors for PGE2, while the EP1 and EP2 receptors exhibit lower affinity.[1] The following table summarizes the reported binding affinities of PGE2 for human EP receptor subtypes.

| Receptor Subtype | Ligand | Assay Type | Reported Affinity (Ki/Kd) | Reference |

| EP1 | PGE2 | Radioligand Binding | ~10 nM (Ki) | [1] |

| EP2 | PGE2 | Radioligand Binding | ~13 nM (Kd) | [3] |

| EP3 | PGE2 | Not specified | High Affinity | |

| EP4 | PGE2 | Radioligand Binding | 0.75 ± 0.03 nM (Ki) |

Signaling Pathways

Upon activation by PGE2, each EP receptor subtype initiates a distinct downstream signaling cascade, primarily dictated by its coupling to specific heterotrimeric G-proteins.

-

EP1 Receptor: The EP1 receptor couples to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration ([Ca2+]i) and the activation of protein kinase C (PKC).

-

EP2 and EP4 Receptors: Both EP2 and EP4 receptors couple to Gs proteins. This coupling results in the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA), which then phosphorylates various downstream targets to elicit cellular responses.

-

EP3 Receptor: The EP3 receptor primarily couples to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This inhibitory action often counteracts the signaling initiated by EP2 and EP4 receptors.

Signaling Pathway Diagrams

EP1 Receptor Signaling Pathway.

EP2 and EP4 Receptor Signaling Pathway.

EP3 Receptor Signaling Pathway.

Experimental Protocols

The characterization of this compound interaction with EP receptors involves a variety of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

HEK293 cells transiently or stably expressing the human EP receptor of interest.

-

Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Radioligand (e.g., [3H]-PGE2) at a concentration close to its Kd.

-

Unlabeled this compound (or other competitor) at various concentrations.

-

Non-specific binding control: A high concentration of unlabeled PGE2 (e.g., 10 µM).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Preparation:

-

Harvest cells and resuspend in ice-cold membrane preparation buffer.

-

Homogenize the cells using a Dounce homogenizer or similar device.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or non-specific binding control.

-

50 µL of competitor compound (e.g., this compound) at various concentrations.

-

50 µL of radioligand.

-

50 µL of membrane preparation (typically 10-50 µg of protein).

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Radioligand Binding Assay Workflow.

cAMP Measurement Assay (HTRF)

This assay is used to measure the functional activity of this compound at EP2 and EP4 receptors (agonism) or EP3 receptors (inhibition of forskolin-stimulated cAMP). Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.

Materials:

-

HEK293 cells expressing the EP receptor of interest.

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS with 20 mM HEPES).

-

This compound at various concentrations.

-

Forskolin (for EP3 inhibition assays).

-

HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).

-

Lysis buffer.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Plating:

-

Seed cells in a 384-well white plate at an appropriate density and incubate overnight.

-

-

Compound Addition and Stimulation:

-

Remove the culture medium and add stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add this compound (for EP2/EP4) or a mixture of forskolin and this compound (for EP3) at various concentrations.

-

Incubate at room temperature for the optimized stimulation time (e.g., 30 minutes).

-

-

Cell Lysis and Detection:

-

Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) prepared in lysis buffer to each well.

-

Incubate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible plate reader, measuring the emission at both 665 nm (FRET signal) and 620 nm (cryptate signal).

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm).

-

The ratio is inversely proportional to the amount of cAMP produced.

-

Plot the HTRF ratio against the log concentration of this compound to generate a dose-response curve and determine the EC50 or IC50 value.

-

cAMP Measurement (HTRF) Assay Workflow.

Intracellular Calcium Mobilization Assay

This assay measures the functional activity of this compound at the EP1 receptor by detecting changes in intracellular calcium levels.

Materials:

-

HEK293 cells expressing the human EP1 receptor.

-

Cell culture medium.

-

Black-walled, clear-bottom 96- or 384-well plates.

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Calcium 6).

-

Loading buffer (e.g., HBSS with 20 mM HEPES and probenecid).

-

This compound at various concentrations.

-

A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating:

-

Seed cells into the black-walled, clear-bottom plates and incubate overnight.

-

-

Dye Loading:

-

Remove the culture medium and add the loading buffer containing the calcium indicator dye to each well.

-

Incubate for 60 minutes at 37°C to allow the dye to enter the cells.

-

-

Compound Addition and Signal Detection:

-

Place the cell plate into the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Use the instrument's automated injector to add this compound at various concentrations to the wells.

-

Immediately begin kinetic reading of fluorescence intensity over a period of 1-3 minutes.

-

-

Data Analysis:

-

The change in fluorescence intensity over time reflects the increase in intracellular calcium.

-

Plot the peak fluorescence response against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.

-

Intracellular Calcium Mobilization Assay Workflow.

Conclusion

The interaction of prostaglandins with their receptors is a complex and highly regulated process with significant implications for human health and disease. This technical guide provides a foundational understanding of the interaction between this compound and the four EP receptor subtypes, from binding affinities to downstream signaling and the experimental methodologies used for their characterization. A thorough understanding of these interactions is paramount for the rational design and development of novel therapeutics targeting the prostaglandin signaling pathway. Further research is warranted to specifically delineate the binding and functional profile of the 5-trans isomer of PGE2.

References

Endogenous Production of Prostaglandin E2 and its Isomer 5-trans-PGE2 in Mammalian Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2) is a principal bioactive lipid mediator derived from the enzymatic metabolism of arachidonic acid. It is a potent signaling molecule with a short half-life that exerts a wide range of physiological and pathological effects, playing a critical role in inflammation, pain, fever, tissue repair, and cancer biology. The biological activities of PGE2 are mediated through its interaction with four distinct G protein-coupled receptors (EP1, EP2, EP3, and EP4), which in turn trigger divergent intracellular signaling pathways.

This technical guide provides an in-depth overview of the core aspects of endogenous PGE2 production in mammalian tissues. While the focus of current research is heavily on the predominant cis-isomer of PGE2, this guide will also address its geometric isomer, 5-trans-PGE2. Although the endogenous biosynthetic pathway of this compound is not well-elucidated, it is recognized as an active isomer with distinct biological activities, making it a molecule of interest in prostaglandin research.

I. Biosynthesis of Prostaglandin E2

The biosynthesis of PGE2 is a multi-step enzymatic cascade initiated by the release of arachidonic acid from the cell membrane's phospholipid bilayer.

-

Arachidonic Acid Release : In response to various physiological or pathological stimuli, the enzyme phospholipase A2 (PLA2) is activated. PLA2 cleaves membrane phospholipids to release arachidonic acid, the common precursor for all prostaglandins. This is considered the rate-limiting step in prostaglandin synthesis.

-

Conversion to Prostaglandin H2 (PGH2) : Free arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS). There are two main isoforms:

-

COX-1 (PTGS1) : Constitutively expressed in most tissues and is responsible for the production of prostaglandins involved in homeostatic functions.

-

COX-2 (PTGS2) : An inducible enzyme, its expression is upregulated by inflammatory stimuli, growth factors, and tumor promoters, leading to increased prostaglandin production at sites of inflammation and cancer. Both COX isoforms catalyze the conversion of arachidonic acid into the unstable intermediate, PGH2.

-

-

Terminal Synthesis of PGE2 : PGH2 serves as a substrate for terminal prostaglandin E synthases (PGES), which catalyze its isomerization to PGE2.[1] Three distinct isoforms have been identified:

-

Microsomal Prostaglandin E Synthase-1 (mPGES-1) : An inducible enzyme that is functionally coupled with COX-2. Its expression is markedly increased during inflammation, making the COX-2/mPGES-1 axis a critical pathway for inflammatory PGE2 production.

-

Microsomal Prostaglandin E Synthase-2 (mPGES-2) : A constitutively expressed enzyme that can couple with both COX-1 and COX-2.[2]

-

Cytosolic Prostaglandin E Synthase (cPGES) : A constitutively expressed enzyme that is preferentially coupled with COX-1 and is involved in immediate PGE2 production.

-

The Enigma of this compound Biosynthesis

Currently, there is a lack of definitive evidence for a dedicated enzymatic pathway for the endogenous production of this compound in mammalian tissues. It is known to occur naturally in some marine organisms like gorgonian corals.[3] In commercial preparations of PGE1, this compound can be found as an impurity.[3] While it is plausible that this compound could be formed in vivo through non-enzymatic isomerization of the thermodynamically less stable cis-isomer, or as a minor product of PGES enzymes, this remains to be experimentally demonstrated in mammalian systems.

II. Signaling Pathways of PGE2

PGE2 exerts its diverse biological effects by binding to four specific G protein-coupled receptors: EP1, EP2, EP3, and EP4. These receptors are coupled to different G proteins and activate distinct downstream signaling cascades. The specific cellular response to PGE2 is determined by the expression pattern of these receptors on the target cell. While it is not definitively established, it is presumed that this compound may also interact with these receptors, potentially with different affinities and efficacies.

-

EP1 Receptor : Coupled to Gq protein, its activation leads to an increase in intracellular calcium levels via the phospholipase C (PLC) pathway.

-

EP2 Receptor : Coupled to Gs protein, it stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).

-

EP3 Receptor : Primarily coupled to Gi protein, it inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. Alternative splicing of the EP3 receptor can lead to coupling with other G proteins, adding to the complexity of its signaling.

-

EP4 Receptor : Similar to EP2, it is coupled to Gs protein and increases cAMP levels. However, it can also signal through a β-arrestin-dependent pathway, activating PI3K/Akt signaling.

III. Quantitative Data on PGE2 Production

The levels of PGE2 can vary significantly between different tissues and under various physiological and pathological conditions. The following table summarizes representative data on PGE2 concentrations in different mammalian tissues and fluids. It is important to note that these values can be influenced by the extraction and analytical methods used. Data on endogenous this compound levels in mammalian tissues is currently not available in the scientific literature.

| Sample Type | Species | Condition | PGE2 Concentration | Reference |

| Plasma | Human | Healthy | 29.8 ± 3.7 pg/mL | [4] |

| Plasma | Human | Autologous bone marrow transplantation | Elevated, up to 10x control | |

| Plasma | Human | Type 2 Diabetes | 101.5 ± 39.1 pg/mL (metabolite) | |

| Plasma | Mare | Basal | ~200 pg/mL | |

| Cerebrospinal Fluid | Human | Chronic pain | Higher than pain-free controls | |

| Rat Brain Homogenate | Rat | Basal | ~15 ng/g tissue | |

| Renal Parenchyma | Human | Normal | Variable, ng/g tissue range | |

| Breast Cancer Tissue | Human | Malignant | High levels reported |

IV. Experimental Protocols

Accurate quantification of prostaglandins is challenging due to their low concentrations and chemical instability. The following sections provide detailed methodologies for key experiments.

A. Sample Preparation for Prostaglandin Analysis

Proper sample collection and preparation are critical to prevent artificial ex vivo synthesis of prostaglandins.

1. Tissue Homogenization

-

Objective : To extract prostaglandins from solid tissues.

-

Protocol :

-

Immediately after collection, snap-freeze tissue samples in liquid nitrogen to halt enzymatic activity.

-

Pulverize the frozen tissue into a fine powder under liquid nitrogen.

-

Homogenize the powdered tissue in a cold buffer (e.g., phosphate buffer, pH 7.4) containing a cyclooxygenase inhibitor such as indomethacin (10 µM) and an antioxidant like butylated hydroxytoluene (BHT).

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

-

Collect the supernatant for further extraction.

-

2. Solid-Phase Extraction (SPE) of Prostaglandins

-

Objective : To purify and concentrate prostaglandins from biological fluids or tissue homogenates.

-

Protocol :

-

Acidification : Acidify the sample to pH 3.0-3.5 with a dilute acid (e.g., formic acid or HCl) to protonate the carboxylic acid group of the prostaglandins, making them less polar.

-

Column Conditioning : Condition a C18 SPE cartridge by washing with methanol followed by equilibration with acidified water (pH 3.0-3.5).

-

Sample Loading : Load the acidified sample onto the conditioned SPE cartridge.

-

Washing : Wash the cartridge with a polar solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities. A subsequent wash with a nonpolar solvent like hexane can remove neutral lipids.

-

Elution : Elute the prostaglandins from the cartridge with a nonpolar organic solvent such as ethyl acetate or methyl formate.

-

Drying and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the mobile phase used for LC-MS/MS analysis.

-

B. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the specific and sensitive quantification of prostaglandins.

-

Objective : To separate and quantify PGE2 and its isomers in a complex biological matrix.

-

Protocol :

-

Chromatographic Separation :

-

Use a reverse-phase C18 column for separation.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). The gradient is optimized to resolve PGE2 from other eicosanoids and isomers. A high-performance liquid chromatography (HPLC) method using a silver ion-loaded cation exchange resin has been shown to effectively separate this compound from PGE2, although this has primarily been demonstrated for chemical standards.

-

-

Mass Spectrometry Detection :

-

Utilize a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

Employ Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The MRM transitions for PGE2 typically involve the precursor ion [M-H]⁻ (m/z 351.2) and specific product ions.

-

-

Quantification :

-

Use a stable isotope-labeled internal standard (e.g., PGE2-d4) added to the sample at the beginning of the extraction process to correct for sample loss during preparation and for matrix effects during ionization.

-

Generate a standard curve using known concentrations of a certified PGE2 standard.

-

Calculate the concentration of PGE2 in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

-

V. Conclusion

The endogenous production of PGE2 is a tightly regulated process with significant implications for a wide range of physiological and pathological conditions. The COX-2/mPGES-1 axis represents a key pathway for the inducible production of PGE2 during inflammation and cancer, making it a prime target for therapeutic intervention. While the endogenous biosynthesis of the active isomer this compound in mammalian tissues remains an open area of investigation, its distinct biological activities warrant further research to elucidate its potential physiological relevance. The experimental protocols outlined in this guide provide a robust framework for the accurate quantification of prostaglandins, which is essential for advancing our understanding of their complex roles in health and disease. Future studies focusing on the potential for in vivo isomerization of PGE2 and the screening for specific this compound synthases will be crucial in filling the current knowledge gaps.

References

- 1. researchgate.net [researchgate.net]

- 2. Cellular prostaglandin E2 production by membrane-bound prostaglandin E synthase-2 via both cyclooxygenases-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandin E2 receptor distribution and function in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elevated plasma prostaglandin E2 levels found in 14 patients undergoing autologous bone marrow or stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on 5-trans-Prostaglandin E2 in Inflammation: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin E2 (PGE2) is a principal lipid mediator in the inflammatory cascade, exerting a wide range of biological effects through four distinct E-prostanoid (EP) receptors. While the vast majority of research has focused on the naturally abundant cis-isomer, (5Z)-PGE2, its geometric isomer, 5-trans-PGE2 (also known as 5,6-trans-PGE2), has been the subject of preliminary studies revealing potent and distinct biological activities. This technical guide provides an in-depth overview of the initial research on this compound, summarizing its known biochemical functions, detailing the experimental protocols used for its characterization, and visualizing its presumed signaling pathways. This document serves as a foundational resource for researchers interested in exploring the therapeutic potential of PGE2 isomers in inflammation and related fields.

Introduction to Prostaglandin E2 and Its Isomers

Prostaglandin E2 (PGE2) is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway and plays a dual role in inflammation.[1] Depending on the cellular context and the specific EP receptor activated, PGE2 can either promote or suppress inflammatory responses.[2] Its effects are mediated through four G-protein coupled receptors: EP1 (Gq-coupled), EP2 (Gs-coupled), EP3 (Gi-coupled), and EP4 (Gs-coupled).[3] The canonical structure of PGE2 features a cis double bond at the C5-C6 position. The 5-trans isomer, while less common, has been identified in natural sources such as gorgonian corals and can arise as an impurity in synthetic PGE1 preparations.[4] Preliminary investigations have revealed that this structural alteration from cis to trans confers unique and potent bioactivity, suggesting it may have a distinct role in physiological and pathological processes.

Biochemical and Cellular Activities of this compound

Initial characterization of this compound has focused on its effects on intracellular signaling, platelet function, and fibrinolysis. These studies provide a foundational understanding of its potential role in the broader context of inflammation and tissue repair.

Quantitative Data Summary

The key quantitative findings from preliminary studies on this compound are summarized below. These data highlight its significant potency compared to the canonical cis-PGE2 in specific cellular assays.

| Parameter | Value/Observation | Target System | Comparison with cis-PGE2 | Reference |

| Adenylate Cyclase Activation | 18x more potent | NCB-20 neuronal hybrid cell homogenates | Significantly higher potency | [4] |

| Platelet Aggregation | IC50 = 180 nM | Human Platelet-Rich Plasma (PRP) | Potent inhibitor | |

| Fibrinolysis | Enhancement of plasminogen activation | Cell-free system with tPA | cis-PGE2 showed no such effect |

Presumed Signaling Pathway of this compound

The observation that this compound is a potent activator of adenylate cyclase strongly suggests that it functions as an agonist at the Gs-coupled EP receptors, EP2 and EP4. Activation of these receptors leads to a signaling cascade initiated by the production of cyclic AMP (cAMP), a critical second messenger involved in modulating inflammatory responses. Activation of the EP4 receptor, in particular, is often associated with anti-inflammatory effects, including the suppression of pro-inflammatory cytokine production in immune cells.

Detailed Experimental Protocols

The following sections describe the methodologies used in the preliminary characterization of this compound. These protocols are based on the original cited studies and are presented as a guide for reproducing and expanding upon this foundational work.

Adenylate Cyclase Activation Assay

This assay quantifies the ability of a ligand to stimulate the production of cAMP from ATP, providing a direct measure of Gs-coupled receptor activation.

-

Objective: To determine the potency of this compound in activating adenylate cyclase compared to cis-PGE2.

-

Biological System: Homogenates of NCB-20 neuroblastoma-glioma hybrid cells.

-

Methodology:

-

Cell Culture and Homogenization: NCB-20 cells are cultured under standard conditions and harvested. The cells are then homogenized in a suitable buffer (e.g., Tris-HCl with MgCl2 and phosphocreatine) to release intracellular components while preserving enzyme and receptor activity.

-

Reaction Mixture: The cell homogenate is incubated at 37°C in a reaction mixture containing ATP, an ATP-regenerating system (e.g., creatine phosphokinase), a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine, IBMX) to prevent cAMP degradation, and varying concentrations of the test compounds (this compound or cis-PGE2).

-

Incubation and Termination: The reaction is allowed to proceed for a defined period (e.g., 10-15 minutes) and is then terminated by heat inactivation or addition of acid.

-

Quantification of cAMP: The amount of cAMP produced in each sample is quantified using a competitive binding assay, such as a Radioimmunoassay (RIA) or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: A dose-response curve is generated by plotting cAMP concentration against the log of the prostaglandin concentration. The relative potency is determined by comparing the EC50 values (the concentration required to elicit 50% of the maximal response) of this compound and cis-PGE2.

-

Platelet Aggregation Inhibition Assay

This assay measures the ability of a compound to prevent platelet aggregation, a key event in thrombosis and inflammation.

-

Objective: To determine the inhibitory concentration (IC50) of this compound on platelet aggregation.

-

Biological System: Human Platelet-Rich Plasma (PRP).

-

Methodology:

-

PRP Preparation: Whole blood is collected from healthy human donors into an anticoagulant (e.g., sodium citrate). The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.

-

Aggregometry: The PRP is placed in an aggregometer, a specialized spectrophotometer that measures changes in light transmission through the platelet suspension.

-

Pre-incubation: The PRP is pre-incubated with various concentrations of this compound or a vehicle control for a short period.

-

Induction of Aggregation: A platelet agonist, such as Adenosine Diphosphate (ADP) or collagen, is added to the PRP to induce aggregation. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

-

Monitoring and Data Analysis: The change in light transmission is recorded over time. The percentage of inhibition is calculated for each concentration of this compound relative to the vehicle control. The IC50 value is determined from the resulting dose-response curve.

-

Fibrinolysis Assay (Plasminogen Activation)

This assay assesses the effect of a compound on the conversion of plasminogen to plasmin, the primary enzyme responsible for degrading fibrin clots.

-

Objective: To evaluate the effect of this compound on the activation of plasminogen by tissue-type plasminogen activator (tPA).

-

Biological System: A cell-free in vitro system.

-

Methodology:

-

Reaction Setup: A reaction mixture is prepared in a microplate containing purified human plasminogen, tPA, and a chromogenic plasmin substrate (e.g., S-2251).

-

Addition of Test Compound: Various concentrations of this compound, cis-PGE2, or vehicle control are added to the reaction wells.

-

Incubation: The plate is incubated at 37°C. During this time, tPA converts plasminogen to active plasmin. The active plasmin then cleaves the chromogenic substrate, releasing a colored compound (e.g., p-nitroaniline).

-

Spectrophotometric Reading: The absorbance of the colored product is measured over time using a microplate reader at the appropriate wavelength (e.g., 405 nm).

-

Data Analysis: The rate of the reaction (change in absorbance over time) is calculated for each condition. An increase in the reaction rate in the presence of this compound indicates an enhancement of plasminogen activation.

-

Discussion and Future Directions

The preliminary data on this compound reveal a molecule with potent biological activities that are distinct from, and in some cases more powerful than, its well-studied cis-isomer. Its ability to potently elevate cAMP suggests a strong interaction with EP2 and EP4 receptors, pathways known to be involved in the resolution of inflammation. The inhibition of platelet aggregation and enhancement of fibrinolysis further point to a potential role in modulating thrombotic and inflammatory events at sites of vascular injury.

However, the existing research is limited. Critical next steps for the research community should include:

-

Receptor Binding Studies: Conducting competitive binding assays with radiolabeled ligands to determine the specific binding affinities (Kd or Ki) of this compound for each of the four EP receptor subtypes.

-

Inflammatory Cell-Based Assays: Investigating the effects of this compound on primary immune cells, such as macrophages, neutrophils, and lymphocytes. Key readouts should include cytokine and chemokine production (e.g., TNF-α, IL-6, IL-10), phagocytosis, and chemotaxis.

-

In Vivo Models of Inflammation: Evaluating the efficacy of this compound in established animal models of inflammation, such as carrageenan-induced paw edema, lipopolysaccharide (LPS) challenge, or models of arthritis.

A thorough investigation into these areas will clarify the role of this compound in the inflammatory process and determine its potential as a novel therapeutic agent for inflammatory diseases. The unique potency of this isomer warrants a modern re-examination to unlock its full therapeutic promise.

References

- 1. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ANTI-INFLAMMATORY PROPERTIES OF PROSTAGLANDIN E2: DELETION OF MICROSOMAL PROSTAGLANDIN E SYNTHASE-1 EXACERBATES NON-IMMUNE INFLAMMATORY ARTHRITIS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin E2 facilitates subcellular translocation of the EP4 receptor in neuroectodermal NE-4C stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

The Discovery of 5-trans-PGE2 in Gorgonian Corals: A Technical Guide for Researchers

For Immediate Release

[Gorgonian Coral Icon]

A Deep Dive into the Marine Origins and Potent Bioactivity of 5-trans-Prostaglandin E2

This technical guide provides an in-depth exploration of the discovery and significance of 5-trans-prostaglandin E2 (5-trans-PGE2), a potent bioactive lipid first associated with gorgonian corals. This document is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the initial discoveries, quantitative data, experimental methodologies, and key signaling pathways associated with this marine-derived prostanoid.

The gorgonian coral, particularly the Caribbean sea whip Plexaura homomalla, has been a focal point of marine natural products research since the groundbreaking discovery of high concentrations of prostaglandins, a class of compounds previously thought to be exclusive to vertebrates. While the initial discoveries in the late 1960s centered on 15-epi-prostaglandin A2 and its derivatives, subsequent research and synthetic efforts have unveiled a diverse array of related compounds, including the intriguing 5-trans isomers.

This guide will detail the pivotal studies that led to the identification of 5-trans-prostaglandins from these natural sources and their subsequent synthesis, providing a foundational understanding for further research and development.

Quantitative Data Summary

The quantitative analysis of prostaglandins in gorgonian corals has revealed significant concentrations, making them a unique and rich natural source. The data below summarizes key quantitative findings related to prostaglandins in Plexaura homomalla and the biological activity of this compound.

| Compound/Activity | Organism/System | Concentration/Value | Reference |

| 15-epi-PGA2 | Plexaura homomalla (dry cortex) | 0.2% | [1] |

| 15-epi-PGA2 methyl ester acetate | Plexaura homomalla (dry cortex) | 1.3% | [1] |

| Total Prostaglandins | Plexaura homomalla (wet tissue) | 1-2% (up to 8% reported) | [1] |

| 15R-PGE2 methyl ester 15-acetate | Plexaura homomalla | 2-10% of major PG component | [1] |

| This compound | Human Platelet-Rich Plasma | IC50 = 180 nM (inhibition of platelet aggregation) | [1] |

| This compound | NCB-20 cell homogenates | 18 times more potent than PGE2 in activating adenylate cyclase |

Note: To date, specific quantitative data on the natural concentration of this compound in gorgonian corals has not been reported in the literature. The discovery of the related 5-trans-PGA2 from a natural source paved the way for the synthesis and subsequent biological evaluation of this compound.

Experimental Protocols

The isolation and characterization of prostaglandins from gorgonian corals involve a multi-step process requiring careful extraction and purification techniques. The following is a generalized protocol based on methodologies reported in the literature for the extraction of prostaglandins from Plexaura homomalla.

Extraction of Prostaglandins from Plexaura homomalla

This protocol outlines the initial extraction and separation of prostaglandin-containing lipid fractions from the gorgonian coral.

Materials:

-

Frozen or freeze-dried Plexaura homomalla tissue

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Rotary evaporator

-

Separatory funnel

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

The gorgonian coral tissue is homogenized and extracted with a 1:1 (v/v) mixture of dichloromethane and methanol.

-

The resulting extract is filtered to remove solid debris.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

The crude extract is then subjected to liquid-liquid partitioning between a non-polar solvent (e.g., hexane) and a polar solvent (e.g., 90% aqueous methanol) to separate lipids from other components.

-

The polar layer, containing the prostaglandins, is collected and the solvent is evaporated.

-

The resulting residue is further purified by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to separate different classes of prostaglandins.

Characterization of Prostaglandins

Following purification, the structure of the isolated prostaglandins is elucidated using a combination of spectroscopic and spectrometric techniques.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC)

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Procedure:

-

HPLC: The fractions obtained from column chromatography are analyzed by HPLC for further purification and quantification of individual prostaglandin isomers.

-

LC-MS: LC-MS is employed to determine the molecular weight of the isolated compounds, providing crucial information for their identification.

-

NMR Spectroscopy: The precise chemical structure, including the stereochemistry, of the purified prostaglandins is determined by one- and two-dimensional NMR experiments (e.g., 1H NMR, 13C NMR, COSY, HMBC, HSQC).

Signaling Pathways and Biological Activities of this compound

This compound exhibits potent biological activities, primarily through its interaction with G-protein coupled receptors (GPCRs), leading to the modulation of key cellular signaling pathways.

Activation of Adenylate Cyclase

This compound is a potent activator of adenylate cyclase, the enzyme responsible for the synthesis of the second messenger cyclic AMP (cAMP). This activation is significantly more potent than that of its cis-isomer, PGE2. The binding of this compound to EP2 and EP4 receptors, which are coupled to the stimulatory G-protein (Gs), triggers this cascade.

Enhancement of Fibrinolysis

This compound has been shown to accelerate fibrinolysis, the process of breaking down blood clots. It achieves this by enhancing the activation of plasminogen to plasmin, mediated by tissue-type plasminogen activator (t-PA). This suggests a potential role for this compound in regulating hemostasis.

Inhibition of Platelet Aggregation

This compound is a potent inhibitor of platelet aggregation, with a reported IC50 of 180 nM. While the precise mechanism for the 5-trans isomer is not fully elucidated, the inhibitory effects of PGE2 on platelet aggregation are known to be mediated through the EP4 receptor. Activation of the EP4 receptor leads to an increase in intracellular cAMP, which in turn inhibits platelet activation and aggregation.

Conclusion

The discovery of prostaglandins in gorgonian corals has opened up a fascinating area of research, revealing a rich source of novel and potent bioactive compounds. While the natural occurrence of this compound itself is yet to be definitively established, its synthesis from naturally occurring precursors from Plexaura homomalla and its potent biological activities underscore the importance of continued exploration of marine-derived natural products. The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other related compounds from the marine environment.

References

Methodological & Application

Synthesis of 5-trans-PGE2 for Research Applications: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview of the synthesis, purification, and biological context of 5-trans-Prostaglandin E2 (5-trans-PGE2), an important geometric isomer of the well-studied Prostaglandin E2 (PGE2). This document offers detailed protocols for its preparation via photochemical isomerization, methods for its purification and analysis, and a summary of its known biological activities, making it a valuable resource for researchers in pharmacology, biochemistry, and drug development.

Introduction

Prostaglandin E2 (PGE2) is a principal mediator in a myriad of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1] Its biological effects are mediated through four G protein-coupled receptors: EP1, EP2, EP3, and EP4. The geometric isomer, this compound, in which the double bond at the C5-C6 position is in the trans configuration, also exhibits significant biological activity, in some cases with higher potency than its cis counterpart. Notably, this compound is a potent activator of adenylate cyclase and an inhibitor of platelet aggregation.[2] For research purposes, a reliable method for the synthesis and purification of this compound is essential to accurately investigate its distinct biological roles.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | (5E,11α,13E,15S)-11,15-Dihydroxy-9-oxoprosta-5,13-dien-1-oic acid | [3] |

| Synonyms | 5,6-trans-PGE2, trans-Dinoprostone | [3] |

| CAS Number | 36150-00-2 | [3] |

| Molecular Formula | C₂₀H₃₂O₅ | |

| Molecular Weight | 352.5 g/mol |

Table 2: Comparative Biological Activity of PGE2 Isomers

| Activity | This compound | 5-cis-PGE2 (PGE2) | Reference |

| Adenylate Cyclase Activation | 18 times more potent | Standard | |

| Platelet Aggregation Inhibition (IC₅₀) | 180 nM (in human PRP) | - | |

| Fibrinolysis Enhancement | Stimulates plasminogen activation | No significant effect |

Table 3: Prostaglandin E2 Receptor Binding Affinities (Kd)

| Receptor Subtype | Ligand | Dissociation Constant (Kd) | Reference |

| Human EP2 | PGE2 | ~13 nM | |

| Mouse EP2 | PGE2 | ~12 nM | |

| Human EP1 | PGE2 | 16–25 nM | |

| This compound | Data not available | - | - |

Experimental Protocols

Protocol 1: Photochemical Synthesis of this compound from 5-cis-PGE2

This protocol is based on the method described by Bundy et al. (1972), which utilizes a photosensitized isomerization reaction.

Materials:

-

Prostaglandin E2 (5-cis-PGE2)

-

Diphenyl sulfide (sensitizer)

-

Benzene-methanol solution (oxygen-free)

-

Photochemical reactor with a 3500 Å light source

-

Acid-washed silica gel for chromatography

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Methodology:

-

Reaction Setup: Prepare a solution of Prostaglandin E2 in an oxygen-free benzene-methanol solvent. The exact concentration should be optimized, but a dilute solution is recommended to prevent intermolecular reactions.

-

Addition of Sensitizer: Add diphenyl sulfide to the solution. The molar ratio of PGE2 to diphenyl sulfide should be optimized, with the sensitizer in excess.

-

Photochemical Irradiation: Transfer the reaction mixture to a photochemical reactor. Irradiate the solution with a 3500 Å light source. The reaction should be monitored over time (e.g., 24 hours) to determine the optimal irradiation period for the formation of the trans isomer.

-

Reaction Quenching and Workup: After the optimal irradiation time, stop the reaction. Remove the solvent under reduced pressure.

-

Chromatographic Purification: The crude product, a mixture of cis and trans isomers and the sensitizer, is then subjected to column chromatography on acid-washed silica gel. This initial purification step will separate the prostaglandins from the diphenyl sulfide. The expected yield of this compound from this step is approximately 22%. Further purification is required to isolate pure this compound.

Protocol 2: Purification of this compound by Silver Ion HPLC

Silver ion (argentation) chromatography is a powerful technique for separating compounds based on the number, position, and geometry of their double bonds. This method is ideal for separating the cis and trans isomers of PGE2.

Materials:

-

Crude this compound (from Protocol 1)

-

HPLC system with a UV detector

-

Silver ion-loaded HPLC column (can be prepared in-house or purchased commercially)

-

Mobile phase solvents (e.g., chloroform/hexane and acetonitrile mixtures)

-

p-Nitrophenacyl esters of the prostaglandin mixture (for enhanced UV detection)

Methodology:

-

Column Preparation (if not commercially available): A strong cation exchange column can be loaded with silver ions. This typically involves flushing the column with an aqueous solution of silver nitrate, followed by washing with organic solvents to prepare it for use with non-aqueous mobile phases.

-

Sample Preparation: For enhanced detection at 254 nm, the prostaglandin mixture can be derivatized to their p-nitrophenacyl esters. This involves reacting the carboxylic acid group of the prostaglandins with p-nitrophenacyl bromide in the presence of a base.

-

HPLC Analysis:

-

Equilibrate the silver ion column with the initial mobile phase. A common mobile phase system consists of a gradient of a chloroform/hexane mixture and acetonitrile.

-

Inject the derivatized sample onto the column.

-

The trans isomer is expected to have a different retention time than the cis isomer due to the different strengths of their interactions with the silver ions. Typically, trans isomers elute after their corresponding cis isomers on silver ion columns.

-

Monitor the elution profile using a UV detector at 254 nm.

-

-

Fraction Collection and Recovery: Collect the fractions corresponding to the this compound p-nitrophenacyl ester peak. The ester can then be hydrolyzed back to the free acid if required for biological assays.

Protocol 3: Quantification of this compound

Accurate quantification is crucial for biological experiments. LC-MS/MS is the gold standard for the analysis of prostaglandins.

Methodology:

-

Sample Preparation: Prepare a standard curve of known concentrations of purified this compound.

-

LC-MS/MS Analysis: Utilize a liquid chromatography system coupled to a tandem mass spectrometer. A C18 reversed-phase column is typically used for separation.

-

Mass Spectrometry Parameters: The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. The specific precursor and product ion transitions for this compound would need to be determined.

-

Quantification: The concentration of this compound in unknown samples can be determined by comparing their peak areas to the standard curve.

Visualizations

Diagram 1: Synthetic Workflow for this compound

Caption: Workflow for the synthesis and purification of this compound.

Diagram 2: PGE2 Biosynthesis and Signaling Pathway

Caption: Overview of PGE2 biosynthesis and its receptor signaling pathways.

Conclusion

The synthesis of this compound for research purposes is achievable through a photochemical isomerization of the readily available 5-cis-PGE2. While the initial synthesis yields a mixture of isomers, purification by silver ion HPLC provides a robust method for isolating the pure trans isomer. The distinct and sometimes more potent biological activities of this compound compared to PGE2 underscore the importance of studying this isomer to fully understand the complexities of prostanoid signaling. Further research is warranted to elucidate the specific interactions of this compound with the individual EP receptors and to explore its therapeutic potential.

References

Application Notes & Protocols for the Quantification of 5-trans-Prostaglandin E2

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-trans-Prostaglandin E2 (5-trans-PGE2) is a biologically active stereoisomer of the well-characterized Prostaglandin E2 (PGE2).[1] It functions as a potent activator of aromatase and is involved in paracrine signaling processes implicated in the growth and development of breast cancer.[1] Additionally, this compound has been shown to stimulate the activation of plasminogen by tissue-type plasminogen activator, highlighting its role in fibrinolysis.[2] Given its physiological significance, accurate and sensitive quantification of this compound in various biological matrices is crucial for advancing research in oncology, cardiovascular disease, and inflammation.

These application notes provide a comprehensive overview and detailed protocols for the primary analytical methods used to quantify this compound and its closely related isomers.

Overview of Analytical Methodologies

The quantification of prostaglandins presents analytical challenges due to their low endogenous concentrations and chemical instability.[3] The most common and reliable methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assays (ELISA).

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Widely regarded as the "gold standard," LC-MS/MS offers unparalleled specificity and sensitivity for prostaglandin analysis.[3] It physically separates the analyte from complex sample matrices before detection, identifying molecules based on their unique mass-to-charge ratio and fragmentation patterns. This eliminates the cross-reactivity issues that can affect immunoassays.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique also provides high sensitivity and selectivity. However, it requires laborious sample preparation that includes derivatization to make the prostaglandins volatile, which can be a complex and error-prone step.

-

Immunoassays (ELISA): ELISA kits are commercially available, offering high sensitivity and a high-throughput format suitable for clinical samples. The main drawback is the potential for cross-reactivity with other structurally similar prostaglandins, which can lead to inaccurate measurements.

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for PGE2, which are indicative of the performance expected for its isomer, this compound.

Table 1: LC-MS/MS Method Performance for PGE2 Quantification

| Parameter | Reported Value | Source |

|---|---|---|

| Limit of Detection (LOD) | 20 pg/mL | |

| Lower Limit of Quantification (LLOQ) | 97 pg/mL | |

| Linearity Range | 0.10 - 500 ng/mL | |

| Recovery | 92.0 ± 4.9% |

| Intra- & Inter-Assay Precision (%CV) | < 10% | |

Table 2: Immunoassay (ELISA) Kit Performance for PGE2 Quantification

| Parameter | Reported Value | Source |

|---|---|---|

| Sensitivity / Detection Limit | 0.97 - 41.4 pg/mL | |

| Dynamic / Detection Range | 3.13 - 2500 pg/mL |

| Sample Types | Cell Culture Supernatants, Serum, Plasma, Urine, Saliva | |

Experimental Protocols & Workflows

Protocol 1: Quantification by LC-MS/MS

This protocol is adapted from established methods for PGE2 and is considered the most robust approach for specific quantification of this compound.

A. Sample Preparation: Liquid-Liquid Extraction

-

Sample Handling: Collect biological samples (e.g., cell culture supernatant, plasma) and store immediately at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.

-

Protocol Steps:

-

Thaw a 500 µL aliquot of the sample on ice.

-

Spike the sample with a deuterated internal standard (e.g., d4-PGE2) to a final concentration of ~4 ng/mL. This standard corrects for analyte loss during extraction and for matrix effects during analysis.

-

Add 5 µL of 10% butylated hydroxytoluene (BHT) to prevent auto-oxidation.

-

Acidify the sample to pH 3.5-4.0 by adding ~40 µL of 1 M citric acid or other suitable acid.

-

Add 2 mL of an organic extraction solvent (e.g., hexane/ethyl acetate, 1:1, v/v).

-

Vortex vigorously for 1 minute.

-

Centrifuge at ~2000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

-

Carefully transfer the upper organic phase to a new tube.

-

Repeat the extraction (steps 5-8) twice more, combining the organic phases.

-

Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100-200 µL of a suitable mobile phase (e.g., 25% methanol in water) for LC-MS/MS analysis.

-

B. Chromatographic Separation (UPLC/HPLC)

-

Column: C18 reverse-phase column (e.g., Kinetex 2.6u C18 100A).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A linear gradient is typically used to separate prostaglandins from other lipids. An example gradient would be starting at ~30% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating at 30% B.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

C. Mass Spectrometric Detection

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions must be determined for this compound and the internal standard. For the closely related PGE2, a common transition is m/z 351.2 → 271.2 or 351.2 -> 189.5. The transition for d4-PGE2 is m/z 355.2 → 275.5.

-

Data Analysis: Quantify this compound by creating a standard curve and calculating the peak area ratio of the analyte to the internal standard.

LC-MS/MS Experimental Workflow

Caption: Workflow for this compound quantification by LC-MS/MS.

Protocol 2: Quantification by ELISA

This protocol provides a general overview of a competitive ELISA for prostaglandins. Users must follow the specific instructions provided with their commercial kit.

A. Principle This assay is based on the competitive binding principle. PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 for binding sites on a pre-coated anti-PGE2 antibody. The amount of bound enzyme is inversely proportional to the concentration of PGE2 in the sample.

B. General Protocol Steps

-

Sample Preparation: Samples such as serum or plasma may require dilution in the provided assay buffer. Cell culture supernatants can often be assayed directly.

-

Assay Procedure:

-

Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.

-

Add the enzyme-conjugated PGE2 to all wells.

-

Incubate for a specified time (e.g., 2 hours) at room temperature to allow for competitive binding.

-

Wash the plate multiple times to remove unbound reagents.

-

Add a substrate solution (e.g., TMB), which will be converted by the bound enzyme to produce a colored product.

-

Incubate for color development.

-

Stop the reaction with a stop solution (e.g., sulfuric acid).

-

-

Data Analysis: Measure the absorbance (optical density) at a specific wavelength (e.g., 450 nm). The concentration of this compound in the samples is determined by comparing their absorbance to the standard curve.

Signaling Pathway Visualization

This compound is an isomer of PGE2 and is expected to interact with the same G-protein coupled E-prostanoid (EP) receptors. The diagram below illustrates the major signaling cascades initiated by PGE2 binding to its receptors.

PGE2 Signaling Pathways

Caption: PGE2 signaling via EP receptors activates multiple pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. trans-5-prostaglandin E2 stimulates plasminogen activation by tissue-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What Are Prostaglandins? Function, Synthesis & Measurement Guide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

Application Notes: Methodology for Assessing 5-trans-PGE2-Induced Fibrinolysis

Introduction

5-trans-Prostaglandin E2 (5-trans-PGE2) is a stereoisomer of the more common PGE2. Research has demonstrated that this compound possesses pro-fibrinolytic properties by accelerating the breakdown of fibrin clots.[1][2] Unlike many other modulators of fibrinolysis that act by regulating gene expression of key components, this compound appears to exert its effect directly on the enzymatic components of the fibrinolytic system.[1][2] Its mechanism involves enhancing the activation of plasminogen into plasmin, the primary enzyme responsible for fibrin degradation, a process mediated by tissue-type plasminogen activator (tPA).[3] The trans configuration at the carbon-5 double bond is critical for this activity.

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to quantitatively assess the pro-fibrinolytic effects of this compound using established in vitro, cell-free methods.

Mechanism of Action: Enhancement of Plasminogen Activation

In the fibrinolytic cascade, the conversion of the zymogen plasminogen to the active serine protease plasmin is the rate-limiting step. This conversion is catalyzed by tissue-type plasminogen activator (tPA), and its efficiency is dramatically increased in the presence of fibrin, which acts as a cofactor by forming a ternary complex with tPA and plasminogen.

This compound enhances fibrinolysis by directly stimulating the tPA-mediated activation of plasminogen. This leads to an accelerated rate of plasmin generation and, consequently, a faster breakdown of the fibrin clot into soluble fibrin degradation products (FDPs). The effect is concentration-dependent and does not require the presence of cells.

Experimental Assays and Workflows

Two primary types of cell-free assays are recommended for quantifying the effect of this compound on fibrinolysis: a direct enzymatic (chromogenic) assay and a functional clot-based (turbidimetric) assay.

Chromogenic Plasminogen Activation Assay

This kinetic assay directly measures the rate of plasmin generation. tPA activates plasminogen to plasmin, which then cleaves a synthetic chromogenic substrate (e.g., S-2251), releasing a colored molecule (p-nitroaniline, pNA) that can be quantified spectrophotometrically at 405 nm. The rate of color development is proportional to the rate of plasminogen activation.

References

Troubleshooting & Optimization

Technical Support Center: Stability of 5-trans-PGE2 in Aqueous Solutions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 5-trans-PGE2 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: The primary cause of instability for this compound, similar to its cis-isomer PGE2, is its susceptibility to degradation, particularly through dehydration. This process is significantly influenced by the pH of the aqueous solution.

Q2: How does pH affect the stability of this compound?

A2: this compound is most stable in slightly acidic to neutral aqueous solutions (pH 3-6). As the pH becomes more alkaline (basic), the rate of degradation increases significantly. Under basic conditions, this compound undergoes dehydration to form 5-trans-PGA2, which can further isomerize to the more stable 5-trans-PGB2.

Q3: What are the main degradation products of this compound in aqueous solutions?

A3: The principal degradation products are 5-trans-PGA2 and 5-trans-PGB2, formed through a sequential dehydration and isomerization process. In some instances, particularly under strongly acidic conditions or at elevated temperatures, epimerization at C-15 can also occur.

Q4: What is the recommended solvent for preparing a stock solution of this compound?

A4: Anhydrous organic solvents such as ethanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are recommended for preparing stock solutions.[1] this compound is highly soluble and more stable in these solvents when stored at low temperatures (-20°C).[1]

Q5: Can I prepare a stock solution of this compound directly in an aqueous buffer?

A5: While it is possible to dissolve this compound directly in aqueous buffers, it is generally not recommended for long-term storage due to its instability.[2] If an aqueous stock solution is necessary, it should be prepared fresh before each experiment and used promptly. For cell culture experiments where organic solvents are a concern, a stock solution can be prepared by dissolving the compound in a small amount of ethanol and then diluting it with the culture medium to a final concentration where the ethanol content is negligible.

Q6: How should I store aqueous solutions of this compound for short-term use?

A6: For short-term storage (i.e., within a day), aqueous solutions should be kept on ice or at 2-8°C and protected from light. It is crucial to use a buffer with a slightly acidic to neutral pH (ideally pH 6-7) to minimize degradation.

Troubleshooting Guide

| Problem | Possible Cause | Recommended Solution |

| Loss of biological activity of this compound in my experiment. | Degradation of this compound in the aqueous experimental buffer. | - Prepare fresh aqueous solutions of this compound for each experiment from a frozen organic stock. - Ensure the pH of your experimental buffer is between 6 and 7. - Keep all solutions containing this compound on ice whenever possible. |

| Inconsistent experimental results. | Inconsistent concentration of active this compound due to degradation. | - Standardize the preparation and handling of your this compound solutions. - Perform a stability test of this compound in your specific experimental buffer to understand its degradation rate. - Consider using a stabilizing agent like cyclodextrin if the experimental conditions are harsh. |

| Precipitate forms when diluting the organic stock solution into an aqueous buffer. | The concentration of this compound exceeds its solubility in the aqueous buffer. | - Increase the volume of the aqueous buffer for dilution. - Gently warm the solution or briefly sonicate to aid dissolution, but be mindful of potential temperature-induced degradation. - Prepare a more dilute stock solution in the organic solvent. |

| Difficulty dissolving this compound directly in an aqueous buffer. | This compound has limited solubility in neutral aqueous solutions. | - First, dissolve the this compound in a small amount of a water-miscible organic solvent like ethanol or DMSO. - Then, slowly add the aqueous buffer to the organic solution while vortexing. The final concentration of the organic solvent should be kept to a minimum to avoid affecting the experiment. |

Quantitative Data Summary

The stability of this compound is expected to be very similar to that of PGE2. The following table summarizes the stability of PGE2 in aqueous solutions at 25°C as a function of pH.

| pH | Time for 10% Loss of PGE2 (Hours) |

| 3-4 | 133 |

| 6 | 53 |

| 8 | 42 |

| 9 | 4.2 |

| 10 | 0.42 (25 minutes) |

| Data adapted from Sigma-Aldrich product information for PGE2. |

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

-

Materials:

-

This compound (crystalline solid)

-

Anhydrous ethanol (or DMSO/DMF)

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Allow the vial of this compound to equilibrate to room temperature before opening.

-

Weigh the desired amount of this compound in a sterile environment.

-

Dissolve the this compound in the appropriate volume of anhydrous ethanol (or DMSO/DMF) to achieve the desired stock concentration (e.g., 10 mg/mL).

-

Vortex gently until the solid is completely dissolved.

-

Aliquot the stock solution into small volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C. Under these conditions, the stock solution should be stable for at least one year.

-

Protocol 2: Stability Testing of this compound in an Aqueous Buffer using HPLC

-

Materials:

-

This compound stock solution (e.g., 10 mg/mL in ethanol)

-

Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4)

-

HPLC system with a UV detector

-

C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile phase: Acetonitrile and water with 0.1% formic acid (gradient elution may be required)

-

Temperature-controlled incubator or water bath

-

-

Procedure:

-

Prepare a working solution of this compound in the aqueous buffer at a known concentration (e.g., 100 µg/mL).

-

Immediately after preparation (t=0), inject an aliquot of the working solution into the HPLC system to determine the initial peak area of this compound.

-

Incubate the remaining working solution at the desired temperature (e.g., 25°C or 37°C).

-

At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the working solution and inject it into the HPLC system.

-

Monitor the chromatograms for the appearance of degradation peaks (e.g., 5-trans-PGA2 and 5-trans-PGB2).

-

Calculate the percentage of this compound remaining at each time point relative to the initial peak area at t=0.

-

Plot the percentage of remaining this compound against time to determine the degradation kinetics.

-

Visualizations

References

Technical Support Center: 5-trans-PGE2 Mass Spectrometry Analysis

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low signal issues during the mass spectrometry analysis of 5-trans-prostaglandin E2 (5-trans-PGE2).

Frequently Asked Questions (FAQs)

Q1: Why am I not seeing any signal for my this compound standard or sample?

A complete loss of signal can indicate a critical failure in the sample preparation, LC, or MS system.[1] Start by injecting a fresh, known-concentration standard to isolate the problem. If the standard also shows no signal, the issue likely lies with the LC-MS system. Verify mobile phase composition, check for leaks, ensure the ESI needle is spraying correctly, and confirm that the MS method parameters (like MRM transitions and polarity) are correct.[2] If the standard is visible but the sample is not, the problem is likely related to the extraction procedure or extremely low analyte concentration in the sample.

Q2: My this compound signal is very low and inconsistent. What are the common causes?

Low and variable signals are often multifactorial. Key areas to investigate include:

-

Sample Degradation: Prostaglandins can be unstable. Ensure samples are processed quickly on ice and stored at -80°C. The addition of antioxidants like BHT during extraction can prevent free-radical peroxidation.[3]

-

Poor Extraction Recovery: The extraction efficiency for prostaglandins can vary. Use a deuterated internal standard (e.g., PGE2-d4) to normalize for recovery differences.[3][4] A one-step extraction protocol can sometimes improve recovery to as high as 95%.

-

Ion Suppression: Components from the biological matrix can co-elute with this compound and suppress its ionization. Improve sample cleanup, optimize chromatographic separation, or dilute the sample to mitigate this effect.

-

Suboptimal MS Source Conditions: Parameters like nebulizer gas flow, drying gas temperature, and capillary voltage are critical for efficient ionization and must be optimized for your specific instrument and flow rate.

Q3: What are the correct mass transitions and polarity for this compound analysis?

This compound, like other PGE2 isomers, has the same molecular weight and is typically analyzed in negative ion electrospray ionization (ESI) mode . The most common multiple reaction monitoring (MRM) transition is for the [M-H]⁻ ion:

-

Precursor Ion (Q1): m/z 351.2

-

Product Ion (Q3): m/z 189.5

Always use a deuterated internal standard, such as PGE2-d4, with a corresponding transition (e.g., m/z 355.2 → 275.5) for accurate quantification.

Q4: How can I confirm that my issue is with the mass spectrometer and not the LC or sample?

To isolate the MS, you can perform a direct infusion of your this compound standard using a syringe pump, bypassing the LC system. If you see a stable and strong signal during infusion, the mass spectrometer is likely functioning correctly, and the problem resides within your LC system (e.g., column, tubing, mobile phase) or sample preparation. If the infusion signal is weak or absent, troubleshoot the MS ion source and detector.

Systematic Troubleshooting Guide

When faced with low signal, a systematic approach is crucial. The following tables break down potential issues by the stage of the analytical workflow.

Table 1: Sample Preparation Issues

| Symptom | Possible Cause | Recommended Solution |

| Low or no signal in samples, but standard is fine. | Inefficient Extraction: The analyte is not being effectively recovered from the sample matrix. | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the correct pH for extraction. Use a validated one-step extraction method to potentially increase recovery. |

| Signal degrades over time in stored extracts. | Analyte Instability: this compound is degrading in the reconstituted solvent or during storage. | Reconstitute dried extracts in an appropriate solvent (e.g., acetonitrile:water) just before injection. Store samples and extracts at -80°C. Avoid repeated freeze-thaw cycles. |

| Poor reproducibility across different samples. | Matrix Effects: Co-eluting substances from the biological matrix are suppressing or enhancing ionization inconsistently. | Improve the sample cleanup steps. Dilute the sample extract to reduce the concentration of interfering components. Adjust the chromatography to separate the analyte from the interfering matrix components. |

| No signal, even for the internal standard. | Complete Extraction Failure: A critical error in the extraction process, such as using the wrong solvent or a faulty SPE cartridge. | Review the entire extraction protocol step-by-step. Prepare a new set of extraction solvents and use a new batch of SPE cartridges. |

Table 2: Liquid Chromatography (LC) Issues

| Symptom | Possible Cause | Recommended Solution | | :--- | :--- | | No peaks, or very broad, misshapen peaks. | Column Problems: The column may be degraded, clogged, or not properly equilibrated. | Replace the column with a new one. Ensure the mobile phase is correctly prepared and filtered. Purge the system thoroughly to remove air bubbles. | | Retention time is shifting significantly. | Inconsistent Mobile Phase: The mobile phase composition is changing, or the pump is not delivering a consistent flow rate. | Prepare fresh mobile phase daily. Use high-purity, LC-MS grade solvents and additives. Check the LC pump for leaks and perform a flow rate accuracy test. | | Low signal and poor peak shape. | Incorrect Mobile Phase pH: The pH of the mobile phase is not optimal for prostaglandin analysis. | For negative ion mode, adding a weak acid like 0.1% formic acid or 1% acetic acid to the mobile phase is common to aid in proton abstraction. | | Complete loss of signal after a few injections. | System Contamination or Clog: A blockage in the injector, tubing, or column is preventing the sample from reaching the MS. | Systematically check for clogs, starting from the injector. Back-flush the column if appropriate. Ensure all fittings are secure. |